molecular formula C22H23F2N B14774529 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine

3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine

Cat. No.: B14774529
M. Wt: 339.4 g/mol
InChI Key: SVXVVNVAXVGJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a naphthyl group through a propan-1-amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine typically involves multi-step organic reactions. One common approach is to start with the difluoromethylation of a suitable phenyl precursor, followed by the introduction of the naphthyl group through a series of coupling reactions. The final step involves the formation of the propan-1-amine linkage under controlled conditions, often using amination reactions with appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, purification methods such as chromatography and crystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce methylated derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-1-Naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthyl and phenyl group but differs in the functional groups attached.

Uniqueness

The uniqueness of 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23F2N

Molecular Weight

339.4 g/mol

IUPAC Name

3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine

InChI

InChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3

InChI Key

SVXVVNVAXVGJCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.